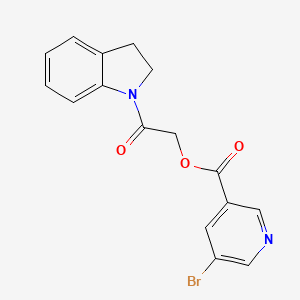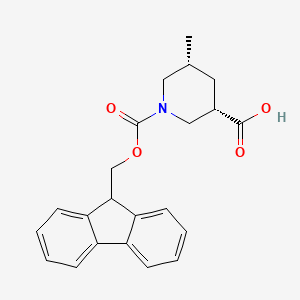![molecular formula C23H19N5 B2688572 N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-51-6](/img/structure/B2688572.png)
N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Molecular Structure Analysis
The molecular structure of triazoles involves two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Chemical Reactions Analysis
Triazoles and their derivatives can undergo various chemical reactions. For instance, these triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Scientific Research Applications
Structure-Activity Relationship and Biological Activities
Adenosine Receptor Antagonism : A study found that certain triazoloquinazoline adenosine antagonists exhibit high potency against adenosine receptors. These compounds, including analogs of N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, were investigated for their binding potency at A1 and A2 receptors, demonstrating significant activity as antagonists. This indicates their potential in exploring therapeutic targets involving adenosine receptors (Francis et al., 1988).
A3 Receptor Selectivity : Another research focused on the selectivity for the human A3 receptor subtype, where acylated derivatives of the 5-amino group of triazoloquinazoline adenosine antagonist CGS15943 showed significant selectivity. This specificity could be beneficial in developing targeted therapies (Kim, Ji, & Jacobson, 1996).
Antihypertensive Activity : A study on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones revealed notable antihypertensive effects. These compounds, including structural variants of this compound, demonstrated significant activity in spontaneously hypertensive rats, suggesting their potential in hypertension management (Alagarsamy & Pathak, 2007).
Antimicrobial and Nematicidal Properties : Derivatives have been synthesized and evaluated for their antimicrobial and nematicidal activities. Certain compounds showed significant efficacy against a variety of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as new antimicrobial and nematicidal agents (Reddy, Rajesh Kumar, & Sunitha, 2016).
Anti-inflammatory Potential : The synthesis and evaluation of (Quinazoline-4-ylidene)hydrazides and their heterocyclization products have shown promising anti-inflammatory activity. This suggests that derivatives of this compound could serve as potent anti-inflammatory agents, with specific compounds demonstrating significant efficacy in reducing formalin-induced paw edema in rats (Martynenko et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-hiv and antibacterial activities , suggesting that the targets could be related to these biological processes.
Mode of Action
Based on its structural similarity to other triazoloquinazolines, it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the biological activity of the targets .
Biochemical Pathways
Given its reported anti-hiv and antibacterial activities , it may affect pathways related to these biological processes.
Result of Action
Similar compounds have been shown to exhibit anti-hiv and antibacterial activities , suggesting that the compound may have similar effects.
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .
Properties
IUPAC Name |
N-benzyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-8-7-11-18(14-16)21-23-25-22(24-15-17-9-3-2-4-10-17)19-12-5-6-13-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWGVJXWYZHFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)



![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)


![2-Chloro-1-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2688503.png)
![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)


![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)


